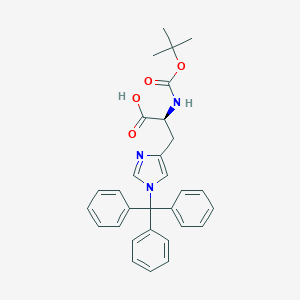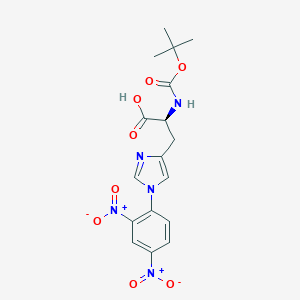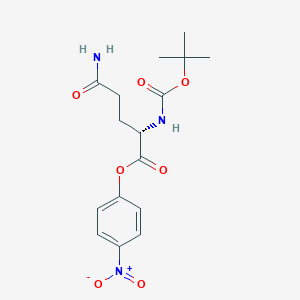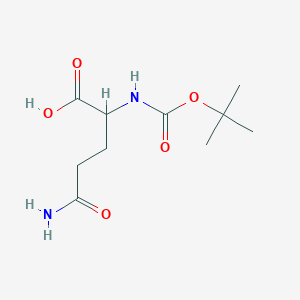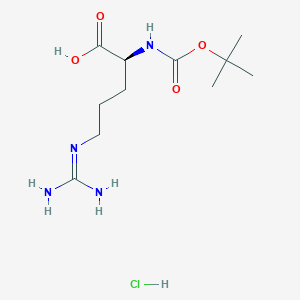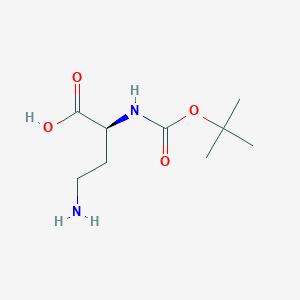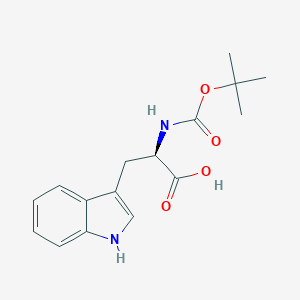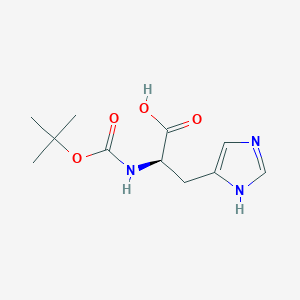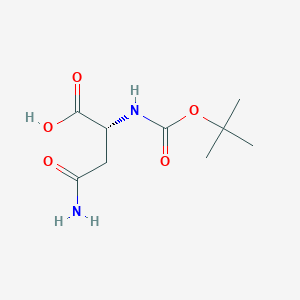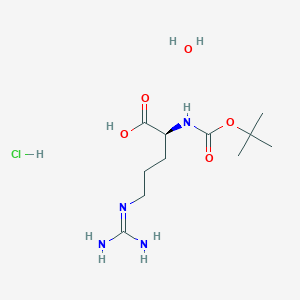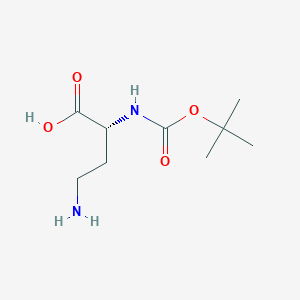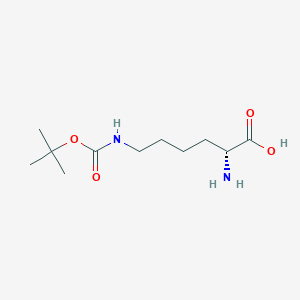
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O4 and its molecular weight is 246,3 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
H-D-Lys(Boc)-OH, also known as ®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid or N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine . The primary targets of this compound are enzymes that bind to lysine residues . These enzymes are involved in various biochemical processes, including coagulation and fibrinolysis .
Mode of Action
The compound interacts with its targets by acting as a substrate for these enzymes . The tert-butoxycarbonyl (Boc) group in the compound serves as a protecting group, preventing unwanted reactions with other functional groups in the molecule . This allows for selective interaction with the target enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involving the enzymatic activity of serine proteases involved in coagulation and fibrinolysis . The interaction of the compound with these enzymes can lead to changes in these pathways, potentially affecting the coagulation process and the breakdown of blood clots .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability . The Boc group in the compound can be removed under certain conditions, which may affect its absorption, distribution, metabolism, and excretion .
Result of Action
The interaction of H-D-Lys(Boc)-OH with its target enzymes can lead to changes in the enzymatic activity of these enzymes . This can result in alterations in the coagulation process and the breakdown of blood clots . The exact molecular and cellular effects of the compound’s action would depend on the specific enzymes it interacts with and the biochemical pathways these enzymes are involved in .
Action Environment
The action, efficacy, and stability of H-D-Lys(Boc)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds in the environment can also influence the compound’s action .
Properties
IUPAC Name |
(2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIIIAZJXTLRE-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427024 |
Source


|
| Record name | H-D-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31202-69-4 |
Source


|
| Record name | H-D-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
